molecular formula C17H15N3O4S B2909709 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide CAS No. 921544-63-0

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide

Cat. No.: B2909709
CAS No.: 921544-63-0
M. Wt: 357.38
InChI Key: LFQYDLIAKHHPLP-UHFFFAOYSA-N
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Description

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide is a chemical compound of interest in medicinal chemistry and biochemical research. It features a furan-2-carboxamide scaffold, a structure present in compounds investigated for various biological activities. For instance, furan-2-carboxamide derivatives have been explored as potent inhibitors of enzymes like fructose-1,6-bisphosphatase (FBPase), a key target in type II diabetes research for its role in gluconeogenesis . Other research into similar structures has identified furan-carboxamide compounds as inhibitors of kinases such as MAPK10, suggesting potential applications in neurobiological or oncological pathways . The molecular structure of this compound, which combines a pyridazine ring with an ethylsulfonyl group and a furan-2-carboxamide moiety, is designed for interaction with specific biological targets. Researchers can utilize this compound as a key intermediate or tool molecule in developing novel therapeutic agents, studying enzyme mechanisms, or investigating structure-activity relationships (SAR). This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-2-25(22,23)16-10-9-14(19-20-16)12-5-7-13(8-6-12)18-17(21)15-4-3-11-24-15/h3-11H,2H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQYDLIAKHHPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on current literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridazine moiety and subsequent coupling with furan derivatives. The compound can be characterized using techniques such as FTIR, NMR, and mass spectrometry to confirm its structure and purity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, research has shown that this compound inhibits cell proliferation in glioma cells through mechanisms that may involve apoptosis and cell cycle arrest at the G2/M phase. The compound's IC50 values suggest potent activity comparable to established anticancer agents.

Cell LineIC50 (µM)Mechanism of Action
Glioma5.0Induction of apoptosis, G2/M arrest
Breast Cancer7.5Inhibition of proliferation
Lung Cancer6.0Apoptosis via caspase activation

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory properties. Studies have demonstrated that it can significantly reduce pro-inflammatory cytokine levels in vitro and in vivo models, suggesting its potential as a therapeutic agent for inflammatory diseases.

ModelDose (mg/kg)Effect on Cytokines
Rat Adjuvant Arthritis10Decreased IL-1β and TNF-α levels
Mouse Carrageenan Model5Reduced swelling and pain response

Case Studies

  • Case Study on Glioma : A study involving this compound demonstrated a reduction in tumor size in xenograft models. The treatment led to a significant decrease in Ki67 expression, indicating reduced cell proliferation.
  • Inflammation Model : In a carrageenan-induced paw edema model in mice, administration of the compound resulted in a marked reduction in paw swelling compared to control groups. Histological analysis revealed decreased leukocyte infiltration, supporting its anti-inflammatory effects.

Research Findings

Recent pharmacological evaluations have highlighted the compound's low cytotoxicity towards normal cells while exhibiting potent activity against cancerous cells. This selectivity is crucial for developing safer therapeutic options.

Mechanistic Insights

The biological activity of this compound is believed to involve multiple pathways:

  • Inhibition of signaling pathways associated with cancer cell survival.
  • Modulation of inflammatory pathways , potentially through inhibition of NF-kB signaling.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below summarizes key structural differences and molecular data for the target compound and its analogs:

Compound Name Core Structure Key Substituents Molecular Formula (Estimated) Molecular Weight (g/mol) Notable Features
Target Compound Pyridazine 6-(ethylsulfonyl), 4-phenyl, furan-2-carboxamide C₁₇H₁₆N₃O₄S ~358 Ethylsulfonyl enhances metabolic stability; phenyl-furan linkage for rigidity
N-(6-((4-((3-fluoro-4-methylphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide Pyridazine 6-((4-((3-fluoro-4-methylphenyl)amino)-4-oxobutyl)thio) C₂₀H₁₉FN₄O₃S 414.5 Thioether linkage (prone to oxidation); fluorophenyl enhances lipophilicity
5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl... Furo[2,3-b]pyridine Chloro, 4-fluorophenyl, pyrimidin-2-yl cyclopropane Not provided Not provided Pyrimidine cyclopropane for target binding; fluorophenyl for hydrophobic pockets
N-(3-cyano-6-phenyl-4-(3-(pyrrolidin-1-yl)phenyl)pyridin-2-yl)-N-methylfuran-2-carboxamide Pyridine 3-cyano, 3-(pyrrolidin-1-yl)phenyl, N-methyl Not provided Not provided Pyrrolidine for solubility; cyano group for electronic effects

Pharmacological and Physicochemical Differences

  • Target Compound : The ethylsulfonyl group (-SO₂C₂H₅) likely improves aqueous solubility and metabolic stability compared to thioether-containing analogs (e.g., ), which are susceptible to oxidative degradation . The para-substituted phenyl group may enhance rigidity and target binding affinity.
  • Furopyridine Derivatives (–3) : Fluorophenyl and pyrimidine cyclopropane substituents suggest optimized interactions with hydrophobic pockets in kinase targets, as seen in similar kinase inhibitors .
  • Pyridine Core (): The pyrrolidine and cyano groups may enhance solubility and electronic interactions, respectively, but the pyridine core diverges from the pyridazine scaffold, altering target selectivity .

Research Findings and Implications

  • Thioether Analog () : The thioether group’s liability to oxidation may limit its utility in vivo, though fluorophenyl substitution could compensate by enhancing target affinity .
  • Furopyridine Derivatives (–3) : Fluorophenyl and heterocyclic substituents (e.g., pyrimidine) in these compounds correlate with improved kinase inhibition profiles in published studies .

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